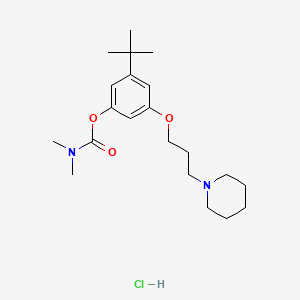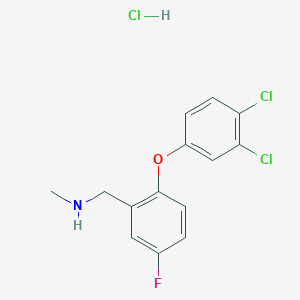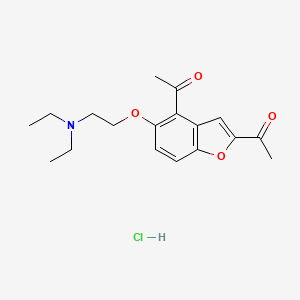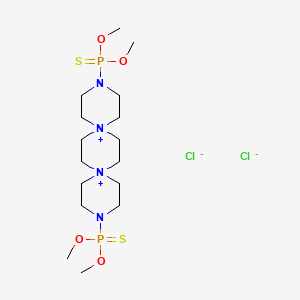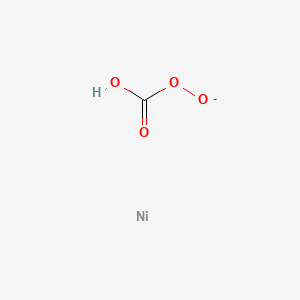
Nickel hydroxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel hydroxycarbonate, with the chemical formula Ni₃(CO₃)(OH)₄·3H₂O, is an inorganic compound that appears as a green crystalline solid. It is primarily used in the production of nickel catalysts, pigments, and as a precursor for other nickel compounds. This compound is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel hydroxycarbonate can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. One common method involves the reaction of nickel sulfate heptahydrate (NiSO₄·7H₂O) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous precipitation process. This involves the controlled addition of nickel sulfate and sodium carbonate solutions into a reactor, where the temperature and pH are carefully monitored. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel hydroxycarbonate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: It can be reduced to metallic nickel (Ni) using hydrogen gas (H₂) at high temperatures.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 400-600°C.
Substitution: Reaction with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.
Major Products Formed:
Decomposition: Nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: Metallic nickel (Ni) and water (H₂O).
Substitution: Nickel chloride (NiCl₂) or nickel sulfate (NiSO₄) and carbon dioxide (CO₂).
Wissenschaftliche Forschungsanwendungen
Nickel hydroxycarbonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the preparation of nickel-based catalysts, which are essential in hydrogenation and other chemical reactions.
Pigments: It is used in the production of green pigments for ceramics and glass.
Battery Materials: Research has shown its potential use in the development of nickel-based battery materials.
Environmental Applications: It is used in the removal of heavy metals from wastewater through adsorption processes.
Wirkmechanismus
The mechanism by which nickel hydroxycarbonate exerts its effects is primarily through its ability to release nickel ions (Ni²⁺) in solution. These ions can interact with various molecular targets and pathways, including:
Catalytic Sites: Nickel ions can act as active sites in catalytic reactions, facilitating the conversion of reactants to products.
Adsorption Sites: In environmental applications, nickel ions can adsorb onto contaminants, aiding in their removal from water.
Vergleich Mit ähnlichen Verbindungen
Nickel hydroxycarbonate can be compared with other nickel compounds, such as nickel hydroxide (Ni(OH)₂) and nickel carbonate (NiCO₃). While all these compounds contain nickel, they differ in their chemical properties and applications:
Nickel Hydroxide (Ni(OH)₂): Primarily used in battery applications and as a precursor for nickel catalysts.
Nickel Carbonate (NiCO₃): Used in the production of nickel catalysts and pigments, similar to this compound, but with different reactivity and stability.
This compound stands out due to its unique combination of properties, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12122-15-5 |
|---|---|
Molekularformel |
CHNiO4- |
Molekulargewicht |
135.71 g/mol |
IUPAC-Name |
nickel;oxido hydrogen carbonate |
InChI |
InChI=1S/CH2O4.Ni/c2-1(3)5-4;/h4H,(H,2,3);/p-1 |
InChI-Schlüssel |
LYSDEYHXZISRAX-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(O)O[O-].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


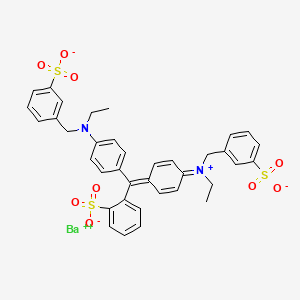
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
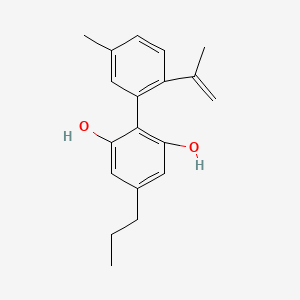
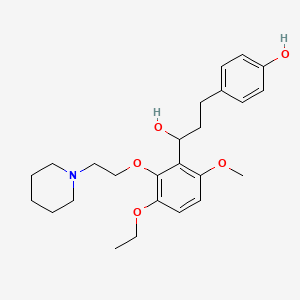

![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

